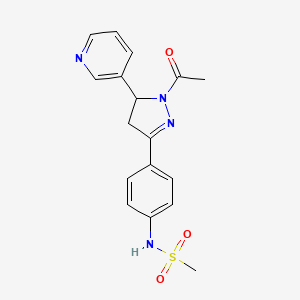
N-(4-(1-acetyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(1-acetyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a derivative of pyrazole . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .Chemical Reactions Analysis
Pyrazole derivatives have been found in many important synthetic drug molecules, proving the pharmacological potential of the pyrazole moiety . The 3-(pyridin-3-yl)pyrazole derivative 305 exhibited the highest anti-inflammatory activity and demonstrated about 40% reduction in ulcerogenic potential relative to the reference drug .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . It is physically crystalline and colorless in nature with specific odors .Scientific Research Applications
Antimicrobial Activity
Compounds similar to N-(4-(1-acetyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have been synthesized and evaluated for their antimicrobial properties . These compounds have shown effectiveness against a variety of Gram-positive and Gram-negative bacteria . The presence of the pyrazole ring, which is known for its bioactivity, could contribute to the compound’s potential as a lead structure in developing new antimicrobial agents.
Anticancer Potential
The pyridine moiety present in the compound is a common feature in many anticancer agents. Research has indicated that derivatives of pyridine, such as those found in this compound, can exhibit anticancer activities . The compound’s structural similarity to known anticancer agents suggests it could be explored for its efficacy against various cancer cell lines.
Antioxidant Properties
Pyridine derivatives have been associated with antioxidant activities . These compounds can act as free radical scavengers, protecting cells from oxidative stress . The compound , with its pyridine component, may serve as a valuable antioxidant in therapeutic applications.
Enzyme Inhibition
The compound’s structure suggests potential as an enzyme inhibitor . Pyrazole derivatives are known to inhibit various enzymes that are crucial in disease progression, such as kinases involved in cancer cell growth . This could be a significant area of application for the compound, particularly in targeted cancer therapies.
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds and its structural complexity make it suitable for supramolecular chemistry applications . It could be used in the design of new molecular receptors or as a building block in the construction of complex molecular assemblies.
Future Directions
Indazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there is potential for future research and development in the field of pyrazole derivatives, including “N-(4-(1-acetyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide”.
properties
IUPAC Name |
N-[4-(2-acetyl-3-pyridin-3-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12(22)21-17(14-4-3-9-18-11-14)10-16(19-21)13-5-7-15(8-6-13)20-25(2,23)24/h3-9,11,17,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWJEHHTPBGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

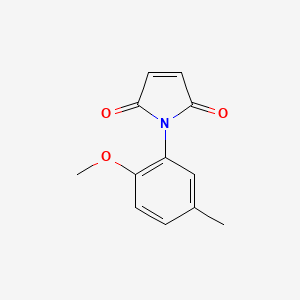
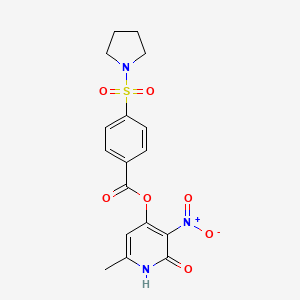
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)
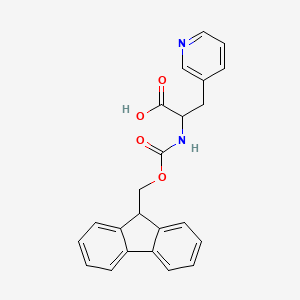
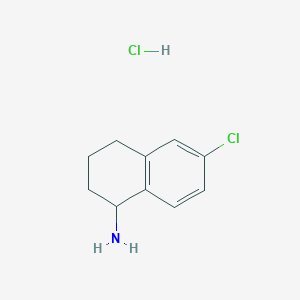
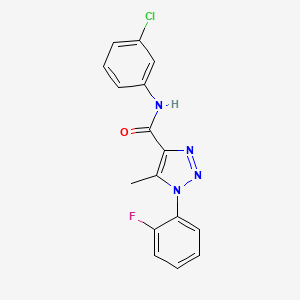
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)

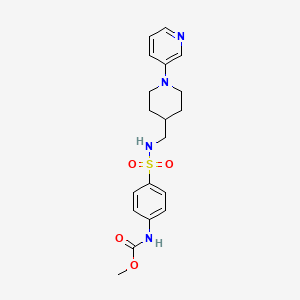
![2-((1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2871718.png)

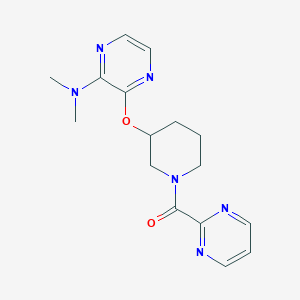
![2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2871723.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2871725.png)